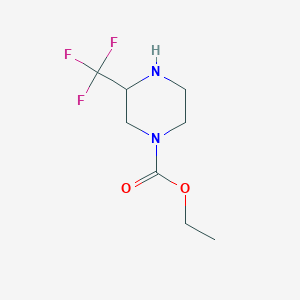
Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a trifluoromethyl group attached to the piperazine ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(trifluoromethyl)phenyl]piperazine
- Ethyl piperazine-1-carboxylate
- 3-(trifluoromethyl)piperazine
Uniqueness
Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate is unique due to the presence of both the ethyl ester and trifluoromethyl groups. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other piperazine derivatives.
Biological Activity
Ethyl 3-(trifluoromethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for various therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Structural Characteristics
The molecular structure of this compound includes:
- A piperazine ring
- A trifluoromethyl group attached to the carbon chain
- An ethyl ester functional group
This configuration is crucial for its interaction with biological targets, particularly neurotransmitter receptors.
Biological Activity Overview
Research indicates that compounds containing piperazine and trifluoromethyl groups exhibit notable biological activities. This compound has been studied for its effects on neurotransmitter systems, particularly concerning anxiety and depression. Its ability to modulate receptor activity positions it as a candidate for developing therapeutics targeting these conditions.
Key Findings
- Neurotransmitter Modulation : The compound shows potential in modulating neurotransmitter receptor activity, which is essential for treating mental health disorders.
- Antiviral Activity : Similar piperazine derivatives have demonstrated antiviral properties against various pathogens, suggesting potential applications in infectious disease management .
- Antibacterial Properties : Piperazine derivatives have been linked to antibacterial activities against Gram-positive bacteria, including drug-resistant strains .
The mechanism by which this compound exerts its biological effects involves:
- Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors)
- Modulation of signaling pathways that influence neuronal excitability and synaptic transmission
Study 1: Neurotransmitter Interaction
A study investigated the interaction of piperazine derivatives with serotonin receptors. It was found that the presence of the trifluoromethyl group significantly increased receptor affinity and selectivity, enhancing the therapeutic potential for treating anxiety disorders.
Study 2: Antiviral Efficacy
Another study synthesized novel trifluoromethylpyridine piperazine derivatives, which exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The compounds induced protective enzyme activities, highlighting their role as potential plant virus control agents .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C8H13F3N2O2 |
|---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
ethyl 3-(trifluoromethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C8H13F3N2O2/c1-2-15-7(14)13-4-3-12-6(5-13)8(9,10)11/h6,12H,2-5H2,1H3 |
InChI Key |
DCVNKWXSOICWBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCNC(C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















